N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O7S2 and its molecular weight is 472.91. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Drug Development
The compound has been studied for its structure-activity relationships, particularly in the context of biphenylsulfonamide endothelin antagonists. Research identified this chemical structure as part of a series of endothelin-A (ETA) selective antagonists, emphasizing the importance of specific substitutions on the pendant phenyl ring for enhanced binding and functional activity. This research has contributed to the development of compounds with improved ETA binding affinity and functional activity, as seen in compounds like BMS-187308, which exhibited good oral activity in inhibiting pressor effects caused by ET-1 infusion in rats (Murugesan et al., 1998).
Radiopharmaceutical Development
Efforts have been made to synthesize 11C-labeled analogs of the compound for potential use in imaging cyclooxygenase-2 (COX-2) enzyme by positron emission tomography. These studies involve complex biochemical processes for radiolabeling and have investigated the in vivo and in vitro binding affinities of these analogs. Despite the high selectivity for COX-2 inhibiting activity, the in vivo evaluations in rats and the subsequent findings indicated challenges in achieving specific binding of the tracers to COX-2, highlighting the complexities of developing radiopharmaceuticals (Tanaka et al., 2006).
Neuropharmacology and Cognitive Enhancement
This compound has been part of studies focusing on the pharmacological effects of 5-HT6 receptor antagonists like SB-399885. Research shows that the compound has high affinity for human recombinant and native 5-HT6 receptors and exhibits potent competitive antagonism. It has been studied for its cognitive enhancing properties, particularly in aged rat models, where it demonstrated potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Future Directions
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O7S2/c1-12-17(19)18(28-20-12)21(29(22,23)15-8-4-13(26-2)5-9-15)30(24,25)16-10-6-14(27-3)7-11-16/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMKSXITXGGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.